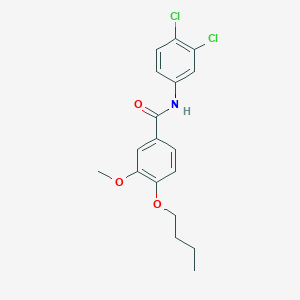![molecular formula C23H20N2O2 B4847218 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide, also known as DPA-714, is a small molecule that belongs to the family of isoquinoline carboxamides. It has been extensively studied for its potential use as a positron emission tomography (PET) radioligand for imaging neuroinflammation in various neurological disorders.
Mécanisme D'action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide binds to the TSPO on the surface of activated microglia, leading to the accumulation of radioactivity in the brain regions that are affected by neuroinflammation. The binding of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide to TSPO is thought to reflect the degree of microglial activation, making it a potential biomarker for monitoring disease progression and treatment response in neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity and side effects in animal studies. It does not cross the blood-brain barrier and is rapidly metabolized and excreted from the body. It has also been shown to have high affinity and selectivity for TSPO, making it a promising PET radioligand for imaging neuroinflammation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide as a PET radioligand include its high selectivity and sensitivity for TSPO, its ability to detect early stages of neuroinflammation, and its non-invasive nature. However, the limitations include its short half-life, which requires on-site cyclotron facilities for radiolabeling, and its dependence on the expression of TSPO in microglia, which may vary across different neurological disorders.
Orientations Futures
For N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide research include its use in clinical trials for the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It may also be used to evaluate the efficacy of novel anti-inflammatory drugs in preclinical and clinical settings. Furthermore, the development of new TSPO ligands with longer half-lives and higher affinity may improve the sensitivity and specificity of PET imaging for neuroinflammation.
Applications De Recherche Scientifique
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide has been used as a PET radioligand to visualize the activation of microglia, which are immune cells in the central nervous system that play a critical role in neuroinflammation. It has been shown to bind selectively to the translocator protein (TSPO) that is upregulated in activated microglia, making it a useful tool for studying neuroinflammation in vivo.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-7-2-1-3-8-18)24-21-12-10-19(11-13-21)23(27)25-15-14-17-6-4-5-9-20(17)16-25/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMFCOOGOJUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4847143.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4847146.png)
![methyl 3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4847155.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4847161.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4847169.png)
![1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847177.png)
![N-(4-fluorophenyl)-2-{3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4847182.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4847188.png)
![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)


![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)